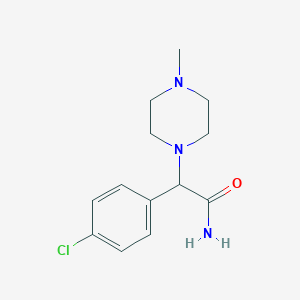
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a compound of significant interest in pharmaceutical and biomedical research. Its structural features suggest potential applications in treating various neurological and psychiatric disorders, as well as in cancer therapeutics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19ClN4O
- Molecular Weight : 282.769 g/mol
- CAS Number : 1015856-12-8
1. Psychiatric Disorders
The compound serves as a key intermediate in the synthesis of novel drugs aimed at treating psychiatric conditions. Its ability to modulate neurotransmitter systems is crucial for developing effective therapies for disorders such as depression and anxiety .
2. Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were evaluated for their anticonvulsant activity in animal models. The results indicated that certain lipophilic derivatives showed significant protective effects against seizures, suggesting that structural modifications can enhance efficacy .
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with thiadiazole moieties demonstrated enhanced cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines. Compounds were found to exhibit selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes involved in neurotransmission and cell proliferation:
- Neurotransmitter Modulation : The compound appears to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
- Cell Cycle Inhibition : Anticancer activity is linked to the inhibition of key cell cycle regulators, leading to apoptosis in malignant cells .
Case Study 1: Anticonvulsant Efficacy
In a controlled study, a series of derivatives were tested for their anticonvulsant effects using the maximal electroshock (MES) test. The study found that compounds with higher lipophilicity exhibited greater efficacy at longer time points post-administration, suggesting that these properties enhance central nervous system penetration .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation evaluated the cytotoxic effects of synthesized compounds based on the structure of this compound against various cancer cell lines. The results indicated that specific modifications in the piperazine ring significantly increased the cytotoxicity against MCF-7 cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .
Data Summary Table
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 | Apoptosis induction |
| Compound B | HepG2 | 0.39 | Cell cycle arrest |
| Compound C | NCI-H460 | 0.03 | Aurora-A kinase inhibition |
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-16-6-8-17(9-7-16)12(13(15)18)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKCCVBOTPESQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















